molecular formula C9H11F3N4O4 B13513203 methyl2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate,trifluoroaceticacid

methyl2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate,trifluoroaceticacid

Cat. No.: B13513203
M. Wt: 296.20 g/mol
InChI Key: IODVPVCNWTYRCW-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate, trifluoroacetic acid is a complex organic compound that features a unique combination of azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11F3N4O4

Molecular Weight

296.20 g/mol

IUPAC Name

methyl 2-(azetidin-3-yl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H10N4O2.C2HF3O2/c1-13-7(12)6-4-9-11(10-6)5-2-8-3-5;3-2(4,5)1(6)7/h4-5,8H,2-3H2,1H3;(H,6,7)

InChI Key

IODVPVCNWTYRCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(N=C1)C2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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